セフスルロジンナトリウム

概要

説明

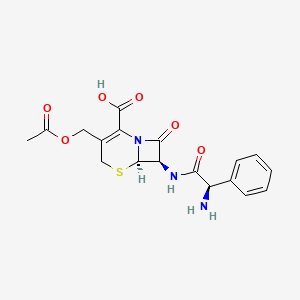

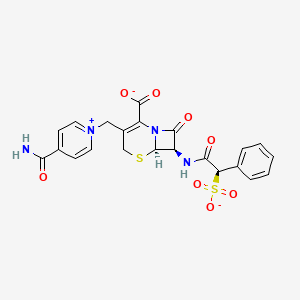

Cefsulodin Sodium is the sodium salt form of cefsuldin, a semi-synthetic, third-generation cephalosporin antibiotic with a narrow spectrum of activity . It has activity against Pseudomonas aeruginosa and Staphylococcus aureus but little activity against other bacteria .

Synthesis Analysis

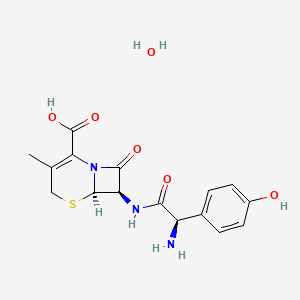

A study was conducted to separate and characterize the impurities in cefsulodin sodium raw material using liquid chromatography/tandem mass spectrometry (LC/MS/MS) . The analytes were separated on a Kromasil 100-5C18 column using a gradient elution with a mobile phase consisting of 1% ammonium sulphate aqueous solution and acetonitrile .Molecular Structure Analysis

The fragmentation behaviors of cefsulodin and its impurities were studied and the structures of the impurities were deduced based on the MS n data . The structures of ten unknown impurities were proposed based on the work carried out in this study .Chemical Reactions Analysis

The degradation behaviors of cefsulodin sodium were also studied . This revealed that cefsulodin sodium should be stored in a dry, cool, and dark closed container .Physical And Chemical Properties Analysis

Cefsulodin Sodium has a molecular weight of 554.5 g/mol . It is a cephalosporin, a primary carboxamide, and an organosulfonic acid .科学的研究の応用

水および乳製品産業における微生物品質試験

セフスルロジンナトリウムは、水および乳製品産業において、微生物品質試験に使用されます。 特定の細菌の存在を検出することで、製品の安全性と品質を確保するのに役立ちます .

病原体の選択培地

これは、サンプルからYersinia種、特にYersinia enterocoliticaを分離するための選択培地であるCIN(セフスルロジン-Irgasan-ノボビオシン)寒天培地で使用されます .

抗生物質研究開発

セフスルロジンナトリウムは、Pseudomonas aeruginosaに対する独自の活性により、新しい抗生物質の開発と抗生物質耐性機構の研究にとって貴重な化合物です .

細胞培養アプリケーション

細胞培養では、セフスルロジンナトリウムは、選択実験や、感受性微生物を含む薬剤耐性を研究するために使用できます .

ペニシリン結合タンパク質(PBP)の研究

研究者は、セフスルロジンナトリウムを使用して、細菌細胞壁ムコペプチド合成に不可欠なPBPの発現、結合、および阻害を研究しています .

多剤耐性関連タンパク質4(MRP4)の調査

セフスルロジンナトリウムは、ラットOatp1a4の基質であり、マウス血液脳関門を介したプロスタグランジンE2の流出輸送を研究するために使用されており、MRP4の理解に貢献しています .

作用機序の研究

多くのラクタム系抗生物質と同様に、この化合物の作用機序は、ペプチドグリカンを架橋するPBPを競合的に阻害することで細胞壁合成を阻害することによります。 これは、抗生物質の作用機序を理解し、新しい薬剤を開発するために不可欠です .

薬剤耐性研究

セフスルロジンナトリウムは、Staphylococcus aureusなどの微生物を含む薬剤耐性研究に使用されます。 これは、細菌がどのように抗生物質に対する耐性を発達させるのか、そしてこの耐性を克服する方法を見つけるために役立ちます .

作用機序

Target of Action

Cefsulodin Sodium, a third-generation cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics like Cefsulodin Sodium .

Mode of Action

Cefsulodin Sodium interacts with its targets, the penicillin-binding proteins, by binding to them . This binding inhibits the synthesis of the bacterial cell wall . The beta-lactam ring within the structure of Cefsulodin Sodium is responsible for this binding . This interaction and the resulting inhibition of cell wall synthesis lead to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by Cefsulodin Sodium is the synthesis of the bacterial cell wall . By inhibiting this pathway, Cefsulodin Sodium prevents the proper formation of the cell wall, leading to bacterial cell lysis and death .

Pharmacokinetics

The pharmacokinetics of Cefsulodin Sodium, like other third-generation cephalosporins, have been studied after intravenous and intramuscular administration . Under normal conditions, the major route of elimination for Cefsulodin Sodium is via the kidneys . The elimination half-life of Cefsulodin Sodium is not clearly established but is expected to be similar to other third-generation cephalosporins, which have a half-life ranging between 1.5 and 2.5 hours .

Result of Action

The molecular and cellular effects of Cefsulodin Sodium’s action primarily involve the disruption of the bacterial cell wall. This disruption leads to cell lysis and the subsequent death of the bacteria . Cefsulodin Sodium is particularly active against Pseudomonas aeruginosa , a common cause of hospital-acquired infections.

Safety and Hazards

生化学分析

Biochemical Properties

Cefsulodin sodium has a structure similar to penicillins and beta-lactams . It is active against Pseudomonas aeruginosa . The compound displays a mechanism of action like many β lactam antibiotics through inhibition of cell wall synthesis by competitively inhibiting penicillin binding protein (PBP) crosslinking of peptidoglycan resulting in inhibition of the final transpeptidation step .

Cellular Effects

Cefsulodin sodium is primarily used against Pseudomonas aeruginosa isolates in clinical in vitro microbiological antibiotic susceptibility testing . It has a strong bactericidal effect on P. aeruginosa, with a MIC of 1.5μg/ml .

Molecular Mechanism

Cefsulodin sodium exerts its effects at the molecular level by competitively inhibiting penicillin binding proteins (PBPs), which are involved in the final phase of peptidoglycan synthesis . This results in the inhibition of cell wall synthesis and promotes lysis .

Temporal Effects in Laboratory Settings

It is commonly used in clinical in vitro microbiological antibiotic susceptibility testing .

特性

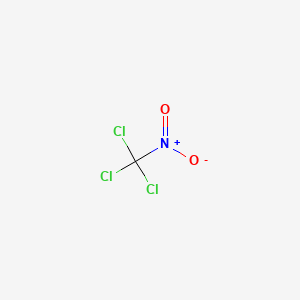

IUPAC Name |

sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O8S2.Na/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);/q;+1/p-1/t15-,17-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REACMANCWHKJSM-DWBVFMGKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

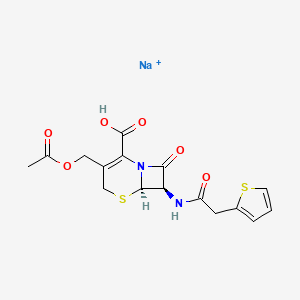

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N4NaO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52152-93-9 (Parent), 52152-93-9 (mono-hydrochloride salt) | |

| Record name | Cefsulodin sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052152939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

554.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52152-93-9 | |

| Record name | Cefsulodin sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052152939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 4-(aminocarbonyl)-1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrogen [6R-[6α,7β(R*)]]-4-carbamoyl-1-[[2-carboxylato-8-oxo-7-(phenylsulphonatoacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFSULODIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D087186PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7R)-7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B1668810.png)